molecular formula C13H10FNO B7991982 2-(3-Fluoro-4-methylbenzoyl)pyridine

2-(3-Fluoro-4-methylbenzoyl)pyridine

Cat. No.: B7991982
M. Wt: 215.22 g/mol
InChI Key: VAGAPTQRVOXRAU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution reaction, where pyridines containing leaving groups (such as halogens) at the 2-position are reacted with fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, or fluoroboric acid . The reaction conditions often involve the use of dry solvents like DMF (dimethylformamide) or DMSO (dimethyl sulfoxide) to achieve high yields of the fluorinated product.

Industrial Production Methods

Industrial production methods for fluorinated pyridines, including 2-(3-Fluoro-4-methylbenzoyl)pyridine, often utilize scalable processes such as the Umemoto reaction or the Balz-Schiemann reaction . These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluoro-4-methylbenzoyl)pyridine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Typical nucleophiles include alkoxides, amines, and thiols, with reactions often carried out in polar aprotic solvents like DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a variety of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2-(3-Fluoro-4-methylbenzoyl)pyridine involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, potentially affecting enzyme activity, receptor binding, and other cellular processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Fluoropyridine: A simpler fluorinated pyridine with similar reactivity but lacking the benzoyl group.

    4-Fluorobenzoylpyridine: Another fluorinated pyridine derivative with the fluorine atom positioned differently on the benzoyl ring.

    3-Fluoro-4-methylpyridine: A compound with a similar structure but without the benzoyl group.

Uniqueness

2-(3-Fluoro-4-methylbenzoyl)pyridine is unique due to the specific positioning of the fluorine and methyl groups on the benzoyl ring, which can influence its chemical reactivity and interactions with biological targets. This unique structure makes it a valuable compound for various specialized applications in research and industry .

Properties

IUPAC Name

(3-fluoro-4-methylphenyl)-pyridin-2-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO/c1-9-5-6-10(8-11(9)14)13(16)12-4-2-3-7-15-12/h2-8H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAGAPTQRVOXRAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=N2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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